6-(4-methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol
Description
6-(4-Methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O4S/c1-30-14-6-2-12(3-7-14)16-10-17(29)26-20(25-16)33-11-18-27-19(28-32-18)13-4-8-15(9-5-13)31-21(22,23)24/h2-10H,11H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWMGHGHDKXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethoxyphenyl groups, and the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
6-(4-Methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl trifluoromethanesulfonate: Shares the methoxyphenyl and trifluoromethoxy groups but lacks the pyrimidine and oxadiazole rings.
4-(Trifluoromethoxy)phenyl methyl sulfone: Contains the trifluoromethoxy group but differs in the overall structure and functional groups.
Uniqueness
6-(4-Methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is unique due to its combination of functional groups and the presence of both pyrimidine and oxadiazole rings. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Biological Activity
The compound 6-(4-methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 377.32 g/mol. The structure includes a pyrimidine core substituted with both a methoxyphenyl group and an oxadiazole moiety, which are known to enhance biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antitumor properties. These compounds have been shown to act against various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
-
Efficacy Against Cancer Cell Lines :
- In vitro studies have assessed the compound's efficacy against 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer .
- Notably, some derivatives showed enhanced activity against MDA-MB-468 breast cancer cells when certain substituents were modified .
Data Table: Biological Activity Overview
| Activity | Cell Lines Tested | Efficacy | Mechanism |
|---|---|---|---|
| Antitumor | Leukemia, NSCLC, Colon Cancer | High cytotoxicity | Enzyme inhibition (thymidylate synthase) |
| Anticancer | Ovarian Cancer, Renal Cancer | Significant growth inhibition | Induction of apoptosis |
| Antimicrobial | Various bacterial strains | Moderate activity | Enzyme inhibition (AChE) |
Case Studies
- Synthesis and Testing :
- Molecular Docking Studies :
Q & A
Q. What are the key synthetic steps for preparing 6-(4-methoxyphenyl)-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol?
- Methodological Answer : The synthesis involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives under reflux conditions) .
- Step 2 : Introduction of the sulfanyl linker via nucleophilic substitution or thiol-ene reactions. Reaction conditions (pH, temperature) must be optimized to avoid side products .
- Step 3 : Coupling the oxadiazole-thiol intermediate with the pyrimidin-4-ol core. Purification via column chromatography or recrystallization is critical .
- Monitoring : Use TLC and NMR to confirm intermediates and final product .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; trifluoromethoxy groups at δ 120–125 ppm in ¹³C) .
- HRMS : Validate molecular formula (e.g., C₂₁H₁₆F₃N₃O₄S).
- Chromatography : HPLC or GC-MS to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl linkage formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Use mild bases (e.g., K₂CO₃) to deprotonate thiols without degrading sensitive functional groups .
- Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation .
- Example : A 15% yield increase was reported using DMF at 60°C compared to THF at room temperature .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals .
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., configuration of the sulfanyl linker) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Modify the methoxyphenyl or trifluoromethoxy groups to assess impact on bioactivity (e.g., replace -OCH₃ with -CF₃ or halogens) .
- Biological Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., bacterial strains) using dose-response curves .
- Data Table :
| Substituent Modification | Biological Activity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| -OCH₃ (Parent) | 12 µM (Kinase X) | 2.1 |
| -CF₃ | 8 µM (Kinase X) | 2.8 |
| -Cl | 25 µM (Kinase X) | 2.5 |
| Data derived from analogous compounds in |
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., ATP-binding pockets). Focus on hydrogen bonds with the pyrimidin-4-ol moiety .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (software: GROMACS) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the oxadiazole ring) .
Safety and Contradiction Analysis
Q. How to address conflicting bioactivity results in different assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Metabolic Stability Testing : Check if cytochrome P450 enzymes degrade the compound differently across models .
- Example : A related pyrimidine derivative showed 10-fold lower IC₅₀ in hepatocytes due to rapid metabolism .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods due to potential sulfanyl group reactivity .
- Waste Disposal : Quench reaction residues with oxidizing agents (e.g., NaOCl) before disposal .
Data Contradiction Table
| Observation | Possible Cause | Resolution Strategy | Evidence Source |
|---|---|---|---|
| NMR shows extra peaks | Unreacted starting material | Purify via preparative HPLC | |
| Inconsistent IC₅₀ values | Differential cell permeability | Use standardized cell lines | |
| Low yield in sulfanyl coupling | Competing side reactions | Optimize stoichiometry and catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
